molecular formula C10H13NO4 B6160126 methyl 2-amino-3,5-dimethoxybenzoate CAS No. 68701-21-3

methyl 2-amino-3,5-dimethoxybenzoate

Cat. No. B6160126
CAS RN: 68701-21-3
M. Wt: 211.2
InChI Key:
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Description

Methyl 2-amino-3,5-dimethoxybenzoate (abbreviated as M2ADMB) is an organic compound belonging to the class of aromatic compounds known as benzoates. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. M2ADMB has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Methyl 2-amino-3,5-dimethoxybenzoate has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and biotechnology. In medicine, methyl 2-amino-3,5-dimethoxybenzoate has been studied for its potential as an anti-cancer agent, as well as for its ability to reduce inflammation and act as an anti-oxidant. In agriculture, methyl 2-amino-3,5-dimethoxybenzoate has been studied for its potential to increase crop yields and improve crop quality. In biotechnology, methyl 2-amino-3,5-dimethoxybenzoate has been studied for its potential to be used as a building block for the synthesis of a variety of organic compounds.

Mechanism of Action

Methyl 2-amino-3,5-dimethoxybenzoate has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and biotechnology. The exact mechanism of action of methyl 2-amino-3,5-dimethoxybenzoate is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, methyl 2-amino-3,5-dimethoxybenzoate has been shown to act as an antioxidant, reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
methyl 2-amino-3,5-dimethoxybenzoate has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and biotechnology. In medicine, methyl 2-amino-3,5-dimethoxybenzoate has been shown to have anti-cancer activity, as well as anti-inflammatory and antioxidant activity. In agriculture, methyl 2-amino-3,5-dimethoxybenzoate has been shown to increase crop yields and improve crop quality. In biotechnology, methyl 2-amino-3,5-dimethoxybenzoate has been shown to be a useful building block for the synthesis of a variety of organic compounds.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-3,5-dimethoxybenzoate is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The major advantage of methyl 2-amino-3,5-dimethoxybenzoate is its relatively high yields in the synthesis of a variety of organic compounds. Additionally, methyl 2-amino-3,5-dimethoxybenzoate is a relatively inexpensive compound, making it an attractive option for laboratory experiments. The major limitation of methyl 2-amino-3,5-dimethoxybenzoate is its relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

For research on methyl 2-amino-3,5-dimethoxybenzoate include further investigation into its potential applications in medicine, agriculture, and biotechnology. Additionally, further research into the mechanism of action of methyl 2-amino-3,5-dimethoxybenzoate is needed to better understand its effects on the body. Additionally, further research into the synthesis of methyl 2-amino-3,5-dimethoxybenzoate is needed to increase yields and reduce costs. Finally, further research into the solubility of methyl 2-amino-3,5-dimethoxybenzoate is needed to make it more suitable for use in aqueous solutions.

Synthesis Methods

Methyl 2-amino-3,5-dimethoxybenzoate can be synthesized in several different ways. The most common method involves the reaction of 2-amino-3,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. This reaction produces the desired product in yields of up to 80%. Another method involves the reaction of 2-amino-3,5-dimethoxybenzaldehyde with dimethyl sulfate in the presence of an acid catalyst. This reaction produces the desired product in yields of up to 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3,5-dimethoxybenzoate involves the reaction of 2,3,5-trimethoxybenzoic acid with methylamine in the presence of a coupling agent.", "Starting Materials": [ "2,3,5-trimethoxybenzoic acid", "Methylamine", "Coupling agent (e.g. EDC, HOBt)" ], "Reaction": [ "Dissolve 2,3,5-trimethoxybenzoic acid in a suitable solvent (e.g. DMF, DMSO)", "Add the coupling agent and stir for 10-15 minutes", "Add methylamine dropwise and stir for 2-3 hours at room temperature", "Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

68701-21-3

Molecular Formula

C10H13NO4

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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